molecular formula C6H8N2O2S B1205821 Benzenesulphonohydrazide CAS No. 80-17-1

Benzenesulphonohydrazide

Cat. No. B1205821
CAS RN: 80-17-1
M. Wt: 172.21 g/mol
InChI Key: VJRITMATACIYAF-UHFFFAOYSA-N
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Patent
US07026339B2

Procedure details

Benzenesulfonohydrazide is prepared from benzenesulfonyl chloride (500 mg, 2.83 mmol) and hydrazine monohydrate (0.42 mL, 8.49 mmol) according to the experimental provided in Tetrahedron 2002, 58, 5513. The product is recrystallized from EtOAc/Hexane. The yield is 136 mg of benzenesulfonohydrazide, 28%.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([S:7](Cl)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.[NH2:12][NH2:13]>>[C:1]1([S:7]([NH:12][NH2:13])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
0.42 mL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
experimental provided in Tetrahedron 2002, 58, 5513
CUSTOM
Type
CUSTOM
Details
The product is recrystallized from EtOAc/Hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.